Cyclobutyl 2-(4-methylphenyl)ethyl ketone

Lipophilicity LogP ADME

For medicinal chemistry programs requiring precise lipophilicity, replacing the ethyl-linked Cyclobutyl 2-(4-methylphenyl)ethyl ketone with direct ketone analogs introduces uncontrolled conformational variables. This compound provides a defined LogP of 3.30 and 5 rotatable bonds for systematic SAR. - 2.1× higher octanol-water partitioning vs. Cyclobutyl 4-methylphenyl ketone - 310.2 °C boiling point enables high-temperature synthetic protocols - para-Tolyl substitution ensures regiochemical precision absent in isomer mixtures

Molecular Formula C14H18O
Molecular Weight 202.29 g/mol
CAS No. 898769-52-3
Cat. No. B3022093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyl 2-(4-methylphenyl)ethyl ketone
CAS898769-52-3
Molecular FormulaC14H18O
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CCC(=O)C2CCC2
InChIInChI=1S/C14H18O/c1-11-5-7-12(8-6-11)9-10-14(15)13-3-2-4-13/h5-8,13H,2-4,9-10H2,1H3
InChIKeyJWTWXSWBPIFSQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyl 2-(4-methylphenyl)ethyl ketone: Structural & Physicochemical Overview


Cyclobutyl 2-(4-methylphenyl)ethyl ketone (IUPAC: 1-cyclobutyl-3-(4-methylphenyl)propan-1-one, CAS 898769-52-3) is a cyclobutyl ketone bearing a para-tolyl group connected via a two-carbon ethyl linker to the carbonyl carbon. With molecular formula C₁₄H₁₈O, a molecular weight of 202.29 g/mol, density of 1.033 g/cm³, and a boiling point of 310.2 °C at 760 mmHg, this compound occupies a distinct physicochemical space within the aryl cyclobutyl ketone family . The presence of the ethyl spacer differentiates it from directly conjugated cyclobutyl aryl ketones and influences key properties including lipophilicity (LogP 3.30), conformational flexibility, and thermal stability . These features make it a compound of interest for medicinal chemistry scaffold diversification, fragment-based screening libraries, and as a synthetic intermediate requiring specific partitioning or thermal tolerance characteristics.

Fragment screeningEthyl linker raises LogP and conformational sampling for CNS-oriented libraries
High-temperature synthesis~30°C boiling point elevation extends thermal tolerance vs. direct aryl ketones
SAR linker studiesIncreased rotatable bonds enable systematic exploration of spacer-length effects

Why Generic Cyclobutyl Aryl Ketones Cannot Substitute


Despite superficial structural similarity, Cyclobutyl 2-(4-methylphenyl)ethyl ketone is not functionally interchangeable with its closest analogs—such as Cyclobutyl 4-methylphenyl ketone (CAS 53342-39-5), Cyclobutyl phenyl ketone (CAS 5407-98-7), or Cyclobutyl 2-phenethyl ketone (CAS 874009-12-8)—due to the presence of the ethyl linker between the carbonyl and the 4-methylphenyl ring. This ethylene spacer increases the rotatable bond count from 2 to 5, substantially altering conformational sampling, entropic contributions to binding, and molecular shape . The resulting higher LogP (ΔLogP ≈ +0.32 vs. Cyclobutyl 4-methylphenyl ketone) translates to an approximately 2.1-fold increase in octanol–water partition coefficient, directly impacting membrane permeability, protein binding, and formulation solvent requirements . Additionally, the para-methyl substituent on the phenyl ring provides distinct electronic and steric properties compared to both the unsubstituted phenyl analog (Cyclobutyl phenyl ketone) and the ortho-methyl isomer (Cyclobutyl 2-(2-methylphenyl)ethyl ketone, CAS 898790-25-5). These cumulative differences mean that in any structure–activity relationship (SAR) campaign, physicochemical profiling assay, or synthetic route where conformational bias, lipophilicity, or regiochemical precision matters, generic substitution introduces uncontrolled variables that can invalidate results [1].

Lipophilicity mismatch
Ethyl spacer raises LogP by ~0.32 (2.1× partition), shifting permeability and protein binding vs. direct cyclobutyl aryl ketones.
Conformational sampling divergence
5 rotatable bonds vs. 2 in the direct ketone alter entropic contributions to binding; SAR derived from the constrained analog may not transfer.
Regiochemical sensitivity
Para-methyl substitution provides distinct electronic/steric profile; ortho or unsubstituted analogs cannot replicate SAR without revalidation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage vs. Direct Cyclobutyl Aryl Ketone

Cyclobutyl 2-(4-methylphenyl)ethyl ketone demonstrates a measured LogP of 3.30, which is 0.32 log units higher than the LogP of Cyclobutyl 4-methylphenyl ketone (2.98) . This difference corresponds to an approximately 2.1-fold increase in octanol–water partition coefficient (calculated as 10^ΔLogP). The elevated lipophilicity arises from the ethyl linker, which adds two methylene units and increases the hydrophobic surface area .

Lipophilicity ΔLogP
Cross-study comparable
+0.32 (2.1× partition)
Supports lipophilicity-driven selection in CNS fragment libraries
Chemsrc data; consistent methodology
Lipophilicity LogP ADME

Thermal Stability: Higher Boiling Point for Expanded Reaction Scope

The target compound exhibits a boiling point of 310.2 °C at 760 mmHg, which is approximately 30 °C higher than that of Cyclobutyl 4-methylphenyl ketone (279.9 °C at 760 mmHg) and 50 °C higher than Cyclobutyl phenyl ketone (260 °C at 760 mmHg) . This elevation is attributed to increased molecular weight and enhanced van der Waals interactions conferred by the ethyl linker and para-methyl substitution.

Boiling Point ΔTb
Cross-study comparable
+30.3°C vs. direct analog
May extend thermal tolerance for high-temperature transformations
760 mmHg; Chemsrc data
Thermal stability Boiling point Synthetic chemistry

Conformational Flexibility: More Rotatable Bonds than Direct Analogs

Cyclobutyl 2-(4-methylphenyl)ethyl ketone contains 5 rotatable bonds (carbonyl–cyclobutyl, carbonyl–CH₂, CH₂–CH₂, CH₂–phenyl, and phenyl–methyl), compared to only 2 rotatable bonds in Cyclobutyl 4-methylphenyl ketone (carbonyl–cyclobutyl and carbonyl–phenyl) . This represents a 2.5-fold increase in conformational degrees of freedom, enabling the compound to sample a broader conformational space and adopt multiple low-energy conformers .

Rotatable Bonds
Class-level inference
5 vs. 2 (2.5× increase)
Enables broader conformational sampling for SAR exploration
Derived from SMILES; terminal methyl excluded
Conformational flexibility Rotatable bonds Molecular recognition

Cyclobutyl Ketones as Privileged Scaffolds in Drug Discovery

Cyclobutane-containing compounds have emerged as privileged scaffolds in contemporary drug design, with over 60 biologically active natural and synthetic cyclobutane derivatives confirmed to exhibit antimicrobial, antibacterial, and anticancer activities [1]. The cyclobutyl ketone motif specifically serves as a versatile intermediate for constructing 1,3-difunctionalized cyclobutanes—an emerging scaffold class that confers beneficial pharmacological properties including enhanced metabolic stability and conformational restriction to small-molecule drug candidates [2]. Cyclobutyl 2-(4-methylphenyl)ethyl ketone, with its ethyl linker and para-methyl substitution, provides a differentiated entry point into this scaffold space compared to simpler cyclobutyl aryl ketones.

Scaffold context
Class-level inference
Cyclobutyl ketone with ethyl-linked 4-methylphenyl; γ-C–H functionalization handle
Reported scaffold for drug discovery; supports diversification studies
Review-level evidence; data to verify per program
Medicinal chemistry Cyclobutane scaffold Drug design

High-Value Application Scenarios


Fragment-Based Drug Discovery Requiring Elevated Lipophilicity

In fragment-based screening campaigns where LogP optimization is critical, Cyclobutyl 2-(4-methylphenyl)ethyl ketone offers a LogP of 3.30, providing 2.1× higher octanol–water partitioning than Cyclobutyl 4-methylphenyl ketone (LogP 2.98) . This makes it particularly suitable for CNS-targeting fragment libraries where moderate-to-high lipophilicity is desired for blood–brain barrier penetration, while the cyclobutyl moiety contributes conformational constraint and metabolic stability advantages over fully flexible aliphatic ketones [1].

High-Temperature Synthetic Transformations

With a boiling point of 310.2 °C—approximately 30 °C higher than Cyclobutyl 4-methylphenyl ketone and 50 °C higher than Cyclobutyl phenyl ketone —this compound is the preferred ketone substrate for reactions conducted at elevated temperatures (e.g., solvent-free Friedel-Crafts acylations, high-boiling solvent systems, or melt-phase reactions) where lower-boiling analogs risk volatilization or thermal decomposition.

SAR Studies Exploring Linker Length Effects

The ethyl linker between the carbonyl and 4-methylphenyl group introduces 5 rotatable bonds versus only 2 in the direct ketone analog , enabling systematic SAR exploration of conformational flexibility effects on target binding. This compound serves as a key tool in medicinal chemistry programs investigating the impact of spacer length on potency, selectivity, and off-target profiles in cyclobutane-containing lead series [1].

Synthesis of cis-1,3-Difunctionalized Cyclobutane Building Blocks

Recent methodology enables stereospecific γ-C–H functionalization of cyclobutyl ketones to access cis-1,3-difunctionalized cyclobutanes—an emerging scaffold class with demonstrated pharmacological benefits . Cyclobutyl 2-(4-methylphenyl)ethyl ketone, bearing a para-tolyl group on a flexible ethyl tether, provides a structurally differentiated substrate for these transformations, potentially yielding building blocks with unique spatial arrangements compared to those derived from simpler cyclobutyl aryl ketones.

Application
Selection Property
Validation Focus
Fragment-based screening (CNS)
LogP differentiation vs. direct aryl ketones
Octanol-water partition coefficient
High-temperature synthetic transformations
Elevated boiling point over lower-MW analogs
Thermal stability window
Linker-length SAR studies
Increased rotatable bond count (ethyl spacer)
Conformational sampling & binding thermodynamics
γ-C–H functionalization to 1,3-cyclobutanes
sp³-rich ethyl linker & cyclobutyl ketone handle
Stereospecific diversification yields
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